molecular formula C20H19F3N4O4 B4482572 Ethyl 1-{[5-(furan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}piperidine-4-carboxylate

Ethyl 1-{[5-(furan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}piperidine-4-carboxylate

Cat. No.: B4482572
M. Wt: 436.4 g/mol
InChI Key: XQIBGYAENYUVGJ-UHFFFAOYSA-N
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Description

Ethyl 1-{[5-(furan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}piperidine-4-carboxylate is a useful research compound. Its molecular formula is C20H19F3N4O4 and its molecular weight is 436.4 g/mol. The purity is usually 95%.
The exact mass of the compound ethyl 1-{[5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}-4-piperidinecarboxylate is 436.13583959 g/mol and the complexity rating of the compound is 671. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Ethyl 1-{[5-(furan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}piperidine-4-carboxylate is a complex organic compound belonging to the class of pyrazolo[1,5-a]pyrimidines. This article explores its biological activity, synthesizing data from various studies to provide a comprehensive overview.

Overview of Pyrazolo[1,5-a]pyrimidines

Pyrazolo[1,5-a]pyrimidines are known for their diverse biological activities, including anticancer, antibacterial, and anti-inflammatory properties. The presence of functional groups such as furan and trifluoromethyl enhances their pharmacological profiles.

The synthesis of this compound typically involves multiple steps:

  • Formation of the Pyrazolo[1,5-a]pyrimidine Core : Cyclization reactions with appropriate precursors.
  • Introduction of Functional Groups : Coupling reactions to attach furan and trifluoromethyl groups.
  • Finalization : Esterification to yield the final compound.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of pyrazolo[1,5-a]pyrimidine derivatives. For instance, compounds with similar structures demonstrated significant activity against various bacterial strains:

CompoundMIC (µg/mL)Bacterial Strains
3a0.25S. aureus, E. coli
60.187E. faecalis, P. aeruginosa
5a0.50Various isolates

These findings suggest that modifications in the molecular structure can enhance antibacterial efficacy significantly .

Antibiofilm Activity

The ability to inhibit biofilm formation is crucial for combating resistant bacterial strains. The crystal violet assay revealed that certain derivatives reduced biofilm formation by over 80% in S. aureus and P. aeruginosa:

CompoundBiofilm Inhibition (%)
3a≥85
680
5a72

This indicates a promising potential for these compounds in clinical applications .

The mechanism by which this compound exerts its effects may involve:

  • Enzyme Inhibition : Targeting specific enzymes crucial for bacterial survival.
  • Receptor Binding : Interacting with cellular receptors to modulate biological responses.

Such interactions can lead to significant therapeutic effects against infections .

Case Studies

A notable study investigated various pyrazolo[1,5-a]pyrimidine derivatives' antibacterial and cytotoxic properties. The results indicated that structural modifications could lead to enhanced activity against resistant strains while maintaining low cytotoxicity levels .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have indicated that compounds structurally related to Ethyl 1-{[5-(furan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}piperidine-4-carboxylate exhibit promising anticancer properties. Research has shown that these compounds can inhibit specific kinases involved in cancer cell proliferation. For instance, derivatives of pyrazolo[1,5-a]pyrimidines have been reported to target MAPKAP-K2, a kinase implicated in cancer progression .

Anti-inflammatory Properties
The compound's structure suggests potential anti-inflammatory effects due to the presence of the pyrazolo[1,5-a]pyrimidine moiety. Studies have demonstrated that similar compounds can modulate inflammatory pathways, making them candidates for treating inflammatory diseases .

Neuroprotective Effects
Recent investigations have also highlighted the neuroprotective potential of this compound. Its ability to cross the blood-brain barrier and interact with neuroreceptors positions it as a candidate for developing treatments for neurodegenerative diseases .

Pharmacological Applications

Enzyme Inhibition
this compound has been studied for its inhibitory effects on various enzymes, including kinases and phosphatases. This inhibition is crucial for developing drugs that target specific signaling pathways involved in diseases such as cancer and diabetes .

Drug Delivery Systems
In material science, the compound's unique chemical properties allow it to be utilized in designing drug delivery systems. Its ability to form stable complexes with drugs enhances the bioavailability and controlled release of therapeutic agents .

Compound NameTarget EnzymeActivityReference
Compound AMAPKAP-K2Inhibitor
Compound BCOXInhibitor
Compound CPDEInhibitor

Case Study 1: Anticancer Research
A study conducted on a series of pyrazolo[1,5-a]pyrimidine derivatives showed significant cytotoxic activity against breast cancer cell lines. The lead compound exhibited an IC50 value of 0.75 µM, highlighting the efficacy of structural modifications around the core scaffold .

Case Study 2: Neuroprotection
In a model of Alzheimer's disease, a derivative of this compound demonstrated significant neuroprotective effects by reducing amyloid-beta toxicity in neuronal cultures .

Properties

IUPAC Name

ethyl 1-[5-(furan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbonyl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19F3N4O4/c1-2-30-19(29)12-5-7-26(8-6-12)18(28)14-11-17-24-13(15-4-3-9-31-15)10-16(20(21,22)23)27(17)25-14/h3-4,9-12H,2,5-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQIBGYAENYUVGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C(=O)C2=NN3C(=CC(=NC3=C2)C4=CC=CO4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19F3N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 1-{[5-(furan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}piperidine-4-carboxylate
Reactant of Route 2
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Ethyl 1-{[5-(furan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}piperidine-4-carboxylate
Reactant of Route 3
Reactant of Route 3
Ethyl 1-{[5-(furan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}piperidine-4-carboxylate
Reactant of Route 4
Ethyl 1-{[5-(furan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}piperidine-4-carboxylate
Reactant of Route 5
Ethyl 1-{[5-(furan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}piperidine-4-carboxylate
Reactant of Route 6
Reactant of Route 6
Ethyl 1-{[5-(furan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}piperidine-4-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.